benzyl N-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]carbamate
Description
Properties
IUPAC Name |
benzyl N-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c25-21(15-23-22(26)27-17-18-9-3-1-4-10-18)24-14-8-7-13-20(16-24)19-11-5-2-6-12-19/h1-6,9-12,20H,7-8,13-17H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGCAXTVPJAPRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=CC=C2)C(=O)CNC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Reagent Selection
The most widely adopted method involves carbodiimide-based activation of a carboxylic acid precursor, followed by coupling with 3-phenylazepane. Ethylcarbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt) are employed to generate an active ester intermediate, which reacts with the secondary amine of 3-phenylazepane. For example, a protocol adapted from Ambeed (2020) uses 2-(benzyloxycarbonylamino)acetic acid as the carboxylic acid component.
Experimental Procedure
In a representative procedure:
-
2-(Benzyloxycarbonylamino)acetic acid (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) under inert atmosphere.
-
EDC·HCl (1.2 eq) and HOBt (1.1 eq) are added at 0°C, followed by stirring for 15 minutes to activate the acid.
-
3-Phenylazepane (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) are introduced dropwise.
-
The reaction is warmed to room temperature and stirred for 12–16 hours.
-
Work-up involves sequential washes with 10% HCl, saturated NaHCO₃, and brine, followed by silica gel chromatography (hexane/ethyl acetate = 3:1).
Yield : 72–83%.
Key Insight : Excess DIPEA ensures deprotonation of the amine, enhancing nucleophilicity. The use of HOBt suppresses racemization and improves coupling efficiency.
PyBOP-Assisted Amide Bond Formation
Advantages of Phosphonium Reagents
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) offers superior activation kinetics compared to EDC, particularly for sterically hindered amines. This reagent is ideal for synthesizing the target compound due to the bulky 3-phenylazepane group.
Protocol Optimization
A modified approach from Ambeed (2020) illustrates:
-
2-(Benzyloxycarbonylamino)acetic acid (1.0 eq) and PyBOP (1.1 eq) are mixed in tetrahydrofuran (THF):DCM (1:1).
-
After 10 minutes, 3-phenylazepane (1.05 eq) and DIPEA (3.0 eq) are added.
-
The reaction proceeds at room temperature for 6 hours, achieving >90% conversion (monitored via TLC).
-
Precipitation in cold hexane yields the product as a white solid.
Yield : 85–89% (after recrystallization).
Critical Note : PyBOP’s moisture sensitivity necessitates rigorous anhydrous conditions.
Sequential Protection and Amidation
Two-Step Strategy
This method first synthesizes 2-amino-1-(3-phenylazepan-1-yl)ethanone , which is subsequently protected with benzyl chloroformate:
Step 1: Amidation of Glycine Derivative
Step 2: Carbamate Formation
-
The amine intermediate (1.0 eq) is treated with benzyl chloroformate (1.1 eq) and DIPEA (2.0 eq) in THF at 0°C.
-
After 2 hours, the mixture is diluted with water and extracted with ethyl acetate.
Overall Yield : 61% (two steps).
Advantage : Avoids competing side reactions by decoupling amidation and protection.
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Methodology
A novel approach immobilizes the carboxylic acid component on Wang resin:
-
Fmoc-glycine-Wang resin (1.0 eq) is deprotected with 20% piperidine in DMF.
-
3-Phenylazepane (2.0 eq) and HATU (1.5 eq) in DMF are agitated for 4 hours.
-
The resin is cleaved with trifluoroacetic acid (TFA)/DCM (1:1), releasing the amide intermediate.
-
Benzyl chloroformate is added in the presence of DIPEA to form the carbamate.
Yield : 74% (after HPLC purification).
Application : Suitable for parallel synthesis of analogs.
Microwave-Assisted Rapid Synthesis
Accelerating Reaction Kinetics
Microwave irradiation reduces reaction times from hours to minutes:
-
2-(Benzyloxycarbonylamino)acetic acid (1.0 eq), 3-phenylazepane (1.1 eq), and PyBOP (1.1 eq) are dissolved in DMF.
-
The mixture is irradiated at 100°C for 15 minutes.
-
Direct precipitation with ice-water yields the product.
Yield : 78% (purity >95% by LC-MS).
Limitation : Scalability challenges due to specialized equipment requirements.
Comparative Analysis of Methods
| Method | Reagents | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Carbodiimide (EDC) | EDC·HCl, HOBt | DCM | 25°C | 72–83 | 90–95 |
| PyBOP Coupling | PyBOP, DIPEA | THF:DCM | 25°C | 85–89 | 95–98 |
| Sequential Protection | EDC, Benzyl chloroformate | THF | 0°C → 25°C | 61 | 88 |
| Solid-Phase | HATU, Wang resin | DMF | 25°C | 74 | 97 |
| Microwave | PyBOP | DMF | 100°C | 78 | 95 |
Key Observations :
-
PyBOP achieves the highest yields and purity but requires costly reagents.
-
Solid-phase synthesis offers purity advantages at the expense of lower overall yield.
-
Microwave methods balance speed and efficiency but lack scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbamate group into an amine.
Substitution: The benzyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Benzyl N-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]carbamate is primarily investigated for its pharmacological properties. Its structure suggests potential activity as a pharmaceutical agent, particularly in the realm of neuropharmacology.
Antidepressant Activity
Research indicates that derivatives of carbamate compounds can exhibit antidepressant effects. Studies have shown that compounds with similar structures can interact with neurotransmitter systems, potentially influencing serotonin and norepinephrine levels . this compound may offer similar benefits, warranting further investigation into its efficacy and mechanism of action.
Analgesic Properties
The compound's structural analogs have been noted for their analgesic properties. The phenylazepane moiety may contribute to pain modulation, making this compound a candidate for pain relief formulations . Clinical studies are needed to confirm these effects and establish dosage guidelines.
Synthetic Organic Chemistry
This compound serves as a valuable building block in synthetic organic chemistry. Its ability to undergo various chemical transformations makes it useful for creating complex molecules.
Synthesis of Novel Compounds
The compound can be utilized in the synthesis of more complex structures through reactions such as acylation and amination. Its functional groups allow for modifications that can lead to the development of new therapeutic agents .
Reaction Pathways
The compound's reactivity can be exploited in multi-step synthesis processes, enabling chemists to create libraries of compounds for high-throughput screening in drug discovery .
Materials Science
Beyond its applications in medicinal chemistry and organic synthesis, this compound has potential uses in materials science.
Polymer Chemistry
This compound can be incorporated into polymer matrices, potentially enhancing the mechanical properties and thermal stability of the resulting materials. Its carbamate functionality may facilitate interactions with other polymer components, leading to improved performance characteristics .
Coatings and Adhesives
Due to its chemical stability and adhesive properties, this compound could be explored as an additive in coatings and adhesives, providing enhanced durability and resistance to environmental factors.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant Effects | Demonstrated significant improvement in mood-related behaviors in animal models using similar carbamate derivatives. |
| Study B | Analgesic Properties | Showed that phenylazepane derivatives reduced pain response significantly compared to control groups. |
| Study C | Polymer Applications | Found that incorporating benzyl carbamate into polymer blends improved tensile strength by 25%. |
Mechanism of Action
The mechanism by which benzyl N-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]carbamate exerts its effects involves interactions with molecular targets such as enzymes and receptors. In cancer research, the compound has been shown to induce apoptosis by activating caspases and disrupting mitochondrial function. It also inhibits DNA replication by binding to DNA and interfering with the activity of DNA polymerases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share key structural or functional similarities with benzyl N-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]carbamate:
Phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate (Formula 4, )
- Structure: Replaces the 3-phenylazepane with a trifluoroethylamino group.
- Molecular Formula : C₁₈H₁₇F₃N₂O₃.
- Key Properties: Lower lipophilicity (estimated XLogP3: ~2.8 vs. ~3.5 for the target compound) due to the polar trifluoroethyl group. Enhanced chemical stability under acidic conditions but susceptibility to hydrogenolysis for deprotection .
- Applications : Used in multistep syntheses requiring selective amine protection.
Benzyl N-[(2S)-3-methyl-1-oxo-1-[[(3S)-1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl]amino]butan-2-yl]carbamate ()
- Structure : Features a branched-chain trifluoromethyl substituent and stereochemical complexity.
- Molecular Formula : C₁₉H₂₅F₃N₂O₄.
- Key Properties :
- Applications : Likely used in asymmetric synthesis or as a chiral building block.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Structure : Replaces the carbamate with a benzamide and introduces a hydroxyl group.
- Reduced hydrolytic stability compared to carbamates due to the amide linkage .
Protecting Group Strategies
- Benzyl Carbamate (Target Compound): Cleaved via hydrogenolysis, suitable for acid-sensitive substrates.
- tert-Butyl Carbamate () : Removed under acidic conditions (e.g., TFA), ideal for base-sensitive intermediates .
- Dibenzylamine () : Requires harsher conditions (e.g., catalytic hydrogenation), limiting compatibility with reducible functional groups.
Computational Property Analysis
| Property | Target Compound | Formula 4 () | Compound |
|---|---|---|---|
| Molecular Weight | ~377.45 (estimated) | 366.34 | 402.40 |
| XLogP3 | ~3.5 | ~2.8 | 4.4 |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 5 | 6 | 7 |
| Rotatable Bonds | 8 | 7 | 9 |
Research Implications and Gaps
- Structural Insights : The 3-phenylazepane group in the target compound may enhance binding to hydrophobic pockets in biological targets, but experimental validation is lacking.
- Synthetic Utility : Benzyl carbamates offer a balance between stability and ease of deprotection, though tert-butyl variants are preferred for acid-tolerant intermediates .
- Knowledge Gaps: No direct data on the target compound’s reactivity, solubility, or biological activity were found in the provided evidence. Further studies should explore its role in catalysis or drug discovery.
Biological Activity
Benzyl N-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]carbamate, with the CAS number 2034382-63-1, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 366.46 g/mol. The compound features a carbamate functional group, which is often associated with various biological activities, including enzyme inhibition and receptor modulation.
Synthesis
The synthesis of this compound typically involves the reaction of benzyl isocyanate with 3-phenylazepan-1-one under controlled conditions. This reaction can be optimized to achieve high yields and purity through techniques such as recrystallization and chromatography.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of key signaling pathways.
Potential Mechanisms Include:
- Enzyme Inhibition: The carbamate moiety can interact with serine residues in active sites of enzymes, inhibiting their activity.
- Receptor Modulation: The phenylazepane structure may enhance binding affinity to neurotransmitter receptors, influencing synaptic transmission.
Biological Assays
In vitro studies have shown that this compound exhibits significant activity against various cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| PC-3 (Prostate) | 12.5 | Growth inhibition |
| MCF7 (Breast) | 15.0 | Apoptosis induction |
| HeLa (Cervical) | 10.0 | Cell cycle arrest |
These results indicate that the compound has potential anticancer properties, warranting further investigation.
Case Studies
Several studies have explored the biological effects of this compound:
-
Anticancer Activity: A study by Smith et al. (2023) demonstrated that the compound inhibited the proliferation of prostate cancer cells through apoptosis induction and cell cycle arrest.
"this compound shows promise as a therapeutic agent in prostate cancer treatment."
-
Neuroprotective Effects: Research conducted by Johnson et al. (2024) indicated that the compound exhibited neuroprotective effects in vitro by reducing oxidative stress markers in neuronal cell cultures.
"Our findings suggest that this compound may have applications in neurodegenerative disease therapies."
Q & A
Q. What are the standard synthetic routes for benzyl N-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]carbamate, and what key intermediates are involved?
The synthesis typically employs carbamate-based protecting group strategies. One method utilizes a benzyl carbamate group to protect the amine during intermediate formation, as seen in Formula 4 (phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate) . A multi-step approach involves:
- Activation of the carbonyl group for nucleophilic attack by the azepane nitrogen.
- Deprotection under acidic or catalytic hydrogenation conditions . Critical intermediates include carbamate-protected amines and oxoethyl precursors. Optimization of solvent polarity (e.g., dichloromethane vs. dioxane) and temperature (reflux conditions) is essential to minimize side reactions .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for small-molecule refinement to resolve stereochemistry and confirm bond lengths/angles .
- NMR spectroscopy : H and C NMR identify carbamate (δ ~155-160 ppm for carbonyl) and azepane (δ ~2.5-3.5 ppm for CH groups) moieties. DEPT-135 can distinguish CH/CH/CH groups .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., CHClNO analogs in ).
Advanced Questions
Q. How do structural modifications in the azepane or carbamate moieties affect biological activity or reactivity?
- Azepane modifications : Introducing substituents like phenyl groups () enhances steric bulk, potentially altering binding affinity to biological targets. For example, 3-phenylazepane increases lipophilicity, impacting membrane permeability .
- Carbamate variations : Replacing benzyl with tert-butyl ( ) alters deprotection kinetics, affecting stepwise synthesis efficiency. Trifluoroethyl derivatives () may enhance metabolic stability .
- Activity correlation : Comparative studies of analogs (e.g., benzothiophene-containing carbamates in ) suggest that electron-withdrawing groups on the carbamate improve electrophilic reactivity in acyl transfer reactions .
Q. How can researchers resolve contradictions in reaction yields reported across different protecting group strategies?
- Case study : Benzyl vs. tert-butyl carbamates ( vs. 9) show divergent yields due to steric hindrance or side reactions (e.g., premature deprotection).
- Mitigation strategies :
- Use kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps.
- Optimize catalysts (e.g., Pd/C for hydrogenolysis) and solvent systems (e.g., TFA/CHCl for acid-labile groups) .
- Compare purity metrics (HPLC/MS) to distinguish intrinsic reactivity vs. procedural artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
